2-Amino-5-(2,5-dimethoxyphenyl)thiazole-4(5H)-one
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Overview
Description
2-Amino-5-(2,5-dimethoxyphenyl)thiazole-4(5H)-one is a heterocyclic compound that features a thiazole ring substituted with an amino group and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2,5-dimethoxyphenyl)thiazole-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the formation of the thiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2,5-dimethoxyphenyl)thiazole-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-(2,5-dimethoxyphenyl)thiazole-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Amino-5-(2,5-dimethoxyphenyl)thiazole-4(5H)-one exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-phenylthiazole
- 2-Amino-5-(4-methoxyphenyl)thiazole
- 2-Amino-5-(3,4-dimethoxyphenyl)thiazole
Uniqueness
2-Amino-5-(2,5-dimethoxyphenyl)thiazole-4(5H)-one is unique due to the presence of the 2,5-dimethoxyphenyl group, which can impart distinct electronic and steric properties compared to other similar compounds
Properties
Molecular Formula |
C11H12N2O3S |
---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
2-amino-5-(2,5-dimethoxyphenyl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C11H12N2O3S/c1-15-6-3-4-8(16-2)7(5-6)9-10(14)13-11(12)17-9/h3-5,9H,1-2H3,(H2,12,13,14) |
InChI Key |
FBLZOUKCNYOBPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(=O)N=C(S2)N |
Origin of Product |
United States |
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